4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
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Overview
Description
4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by the presence of a trifluoromethyl group and a thieno[2,3-b]thiopyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts to facilitate the formation of the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in organic synthesis and as a pharmaceutical intermediate.
Phenyl trifluoromethyl sulfide: Similar in structure, used as a reagent in organic synthesis.
4-trifluoromethylbenzoic acid: Used in organic synthesis and as a pharmaceutical intermediate.
Uniqueness
4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its combination of a trifluoromethyl group and a thieno[2,3-b]thiopyran ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11F3O2S3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C14H11F3O2S3/c15-14(16,17)9-2-1-3-10(8-9)21-12-4-6-20-13-11(12)5-7-22(13,18)19/h1-4,6,8,12H,5,7H2 |
InChI Key |
UXRGOZTZIWQYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)SC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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